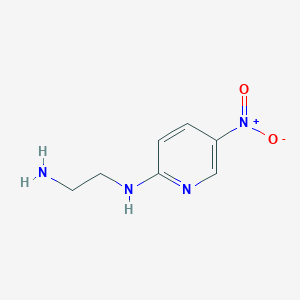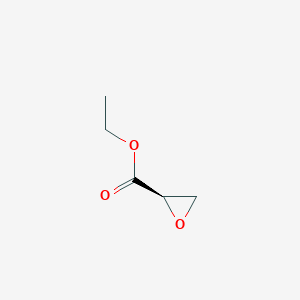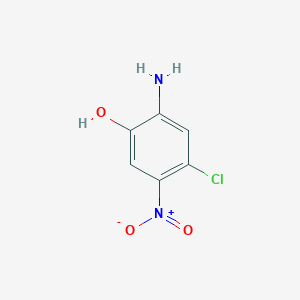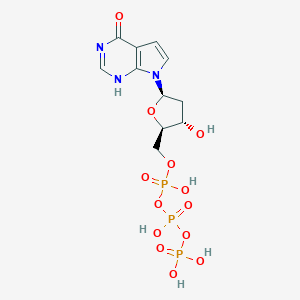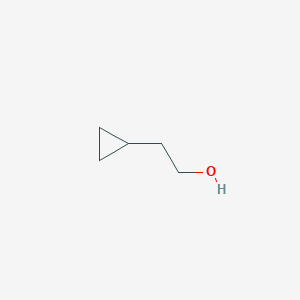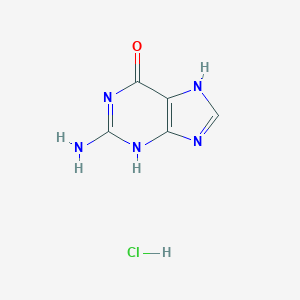
盐酸鸟嘌呤
描述
Guanine hydrochloride is a hydrochloride salt form of guanine, a purine derivative and one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is known for its role in encoding genetic information and its involvement in various biological processes. Guanine hydrochloride is often used in scientific research and industrial applications due to its unique chemical properties.
科学研究应用
Guanine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other purine derivatives.
Biology: Studied for its role in DNA and RNA structure and function, as well as its involvement in genetic coding and replication.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of cosmetics, dyes, and other industrial products due to its unique optical properties.
作用机制
Target of Action
Guanine hydrochloride primarily targets Purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine nucleotides . Guanine hydrochloride also interacts with other targets such as Purine nucleoside phosphorylase 2 , Xanthine phosphoribosyltransferase , and GTP cyclohydrolase 1 .
Mode of Action
It is known to interact with its targets, potentially influencing their activity . For instance, it may inhibit GTP cyclohydrolase 1 , an enzyme involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases .
Biochemical Pathways
Guanine hydrochloride affects several biochemical pathways. It is involved in the Purine Metabolism pathway , which is crucial for the synthesis and degradation of purine nucleotides. Disruptions in this pathway can lead to various diseases, including gout and Lesch-Nyhan Syndrome .
Pharmacokinetics
It is known that guanidine, a related compound, is rapidly absorbed and distributed when administered
Result of Action
It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes
Action Environment
The action, efficacy, and stability of Guanine hydrochloride can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and activity. Guanine hydrochloride is a stable crystalline solid that is produced industrially , suggesting that it has good stability under standard conditions.
生化分析
Biochemical Properties
Guanine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of RNase . Highly concentrated Guanine hydrochloride solutions are used to denature native globular proteins . It disrupts hydrogen bonds which hold the protein in its unique structure .
Cellular Effects
Guanine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the structure of proteins, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Guanine hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to proteins and disrupts their structure by breaking the hydrogen bonds .
Temporal Effects in Laboratory Settings
The effects of Guanine hydrochloride change over time in laboratory settings. It is stable and does not degrade easily. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions: Guanine hydrochloride can be synthesized through several methods. One common approach involves the reaction of guanine with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the formation of the desired hydrochloride salt. The reaction can be represented as follows:
Guanine+HCl→Guanine Hydrochloride
Industrial Production Methods: In industrial settings, guanine hydrochloride is often produced through large-scale chemical synthesis. The process involves the use of high-purity guanine and hydrochloric acid, followed by purification steps to obtain the final product. The industrial production methods are designed to ensure high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions: Guanine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Guanine hydrochloride can be oxidized to form various oxidation products, such as xanthine and uric acid.
Reduction: Reduction reactions can convert guanine hydrochloride into dihydroguanine.
Substitution: Guanine hydrochloride can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Xanthine, uric acid
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives
相似化合物的比较
Adenine Hydrochloride: Another purine derivative with similar nucleobase properties.
Cytosine Hydrochloride: A pyrimidine derivative involved in genetic coding.
Thymine Hydrochloride: A pyrimidine nucleobase found in DNA.
Uniqueness of Guanine Hydrochloride: Guanine hydrochloride is unique due to its specific hydrogen bonding patterns and its role in forming the guanine-cytosine base pair in DNA. This base pairing is crucial for the stability and integrity of the DNA double helix. Additionally, guanine hydrochloride’s optical properties make it valuable in various industrial applications.
属性
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAOFQIOOBQLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
635-39-2 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3060902 | |
| Record name | Guanine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33735-91-0, 635-39-2 | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





